(4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE

Description

Contextualization of Substituted Methanone (B1245722) and Piperazine (B1678402) Scaffolds in Organic Chemistry

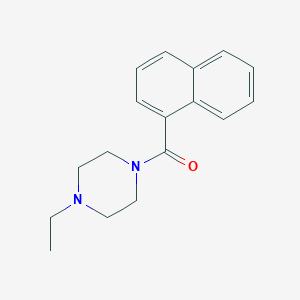

The molecular structure of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE incorporates two key structural units: a substituted methanone and a piperazine scaffold. Both of these moieties are of considerable interest in organic chemistry due to their versatile reactivity and prevalence in biologically active compounds.

The methanone group, a ketone flanked by two carbon atoms, is a fundamental functional group. When substituted with aromatic rings, such as the naphthyl group in this case, it forms a diaryl ketone-like structure. These structures are valuable intermediates in organic synthesis, participating in a wide array of chemical transformations. The carbonyl group's reactivity allows for nucleophilic additions, reductions, and the formation of new carbon-carbon bonds, making it a versatile hub for molecular elaboration.

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in approved drugs and biologically active compounds. nih.gov The unique physicochemical properties of the piperazine ring, including its basicity, solubility, and conformational flexibility, make it a valuable component in drug design. nih.govtandfonline.com It can act as a linker between different pharmacophores, and its nitrogen atoms can be readily substituted to modulate a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.com The piperazine nucleus is present in a wide range of therapeutic agents, including anticancer, antimicrobial, antiviral, and antidepressant drugs. nih.govresearchgate.net

The combination of a methanone core with a piperazine ring, as seen in this compound, creates a molecule with potential for diverse chemical interactions and biological activities. The specific substitution pattern, with an ethyl group on one piperazine nitrogen and a naphthyl group on the methanone, offers a unique three-dimensional structure and electronic distribution that warrants further investigation.

Rationale for Comprehensive Chemical Investigation of this compound

A comprehensive chemical investigation of this compound is justified by several key factors. Firstly, the novelty of this specific combination of structural motifs presents an opportunity to explore new chemical space. Understanding the synthesis, reactivity, and physicochemical properties of this compound can contribute to the fundamental knowledge of organic chemistry.

Secondly, given the established biological importance of both the piperazine and substituted methanone scaffolds, this compound represents a potential starting point for the discovery of new bioactive molecules. A thorough investigation would involve its synthesis, purification, and characterization using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies would provide valuable data on the molecule's structure and purity.

Finally, the investigation of this compound can serve as a case study for the application of advanced synthetic methodologies. The construction of this molecule could involve various modern synthetic strategies, offering a platform to test and refine these methods.

Overview of Contemporary Research Avenues for Complex Amides and Ketones

The fields of complex amide and ketone synthesis are continually evolving, with researchers focusing on developing more efficient, selective, and sustainable synthetic methods.

For ketones , a significant area of research is the development of new catalytic methods for their synthesis. This includes the use of transition metal catalysts to facilitate cross-coupling reactions and C-H activation, allowing for the direct formation of carbon-carbon bonds to construct the ketone core. sciencedaily.com The conversion of amides into ketones using organometallic reagents is another area of active investigation, offering alternatives to traditional methods. youtube.com

In the realm of amides , particularly complex ones like α-ketoamides, research is focused on novel synthetic routes. nih.gov These motifs are found in numerous natural products and drug candidates. nih.govacs.org Methodologies being explored include the oxidation of amides and various amidation approaches. acs.org The development of multicomponent reactions (MCRs) is also a prominent theme, as they allow for the rapid and efficient construction of complex amide-containing molecules from simple starting materials in a single step. mdpi.com These reactions are highly valued for their ability to generate diverse molecular libraries for drug discovery and other applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-18-10-12-19(13-11-18)17(20)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQNZVJSHLAGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylpiperazino 1 Naphthyl Methanone

Retrosynthetic Analysis and Strategic Disconnections for the (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE Core

The retrosynthetic analysis of this compound involves the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary focus of this analysis is the central amide bond and the functionalization of the constituent aromatic and heterocyclic rings.

Approaches to the Central Methanone (B1245722) Linkage

The most logical disconnection point in the target molecule is the amide (methanone) bond between the naphthyl group and the piperazine (B1678402) ring. This C-N bond cleavage is a standard retrosynthetic step for amides.

This disconnection yields two primary synthons: a 1-naphthoyl electrophile and an N-ethylpiperazine nucleophile. These synthons correspond to the following readily available starting materials:

1-Naphthoic acid or its more reactive derivative, 1-naphthoyl chloride . orgsyn.orgprepchem.com

N-Ethylpiperazine . chemicalbook.comsigmaaldrich.comnih.govnist.gov

The formation of the amide bond is a well-studied transformation in organic synthesis. derpharmachemica.com The reaction typically involves the acylation of the secondary amine of N-ethylpiperazine with an activated form of 1-naphthoic acid. derpharmachemica.com

Strategies for Naphthalene (B1677914) and Piperazine Ring Functionalization

The retrosynthetic analysis also considers the introduction of the ethyl group on the piperazine ring. N-Ethylpiperazine is a commercially available starting material, simplifying the synthesis. chemicalbook.comsigmaaldrich.comnih.govsigmaaldrich.com However, if it were not, a potential disconnection would be at the N-ethyl bond, leading back to piperazine itself. The ethyl group could then be introduced via N-alkylation, a common reaction for secondary amines. nih.gov

The naphthalene ring is unsubstituted, which simplifies the synthesis as no regioselective functionalization is required. The starting material, 1-naphthoic acid, can be prepared through various methods, including the Grignard reaction of α-bromonaphthalene with carbon dioxide or the oxidation of a suitable precursor. orgsyn.org

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, both conventional and more streamlined synthetic routes can be devised for the preparation of this compound.

Conventional Multistep Synthetic Pathways

A conventional, linear synthesis would involve the preparation of the starting materials from more basic precursors, followed by their coupling. A plausible multi-step pathway is outlined below:

Synthesis of 1-Naphthoic Acid: This can be achieved through methods such as the carbonation of α-naphthylmagnesium bromide. orgsyn.org

Activation of 1-Naphthoic Acid: The carboxylic acid is typically converted to a more reactive acylating agent, most commonly 1-naphthoyl chloride. This is often achieved by reacting 1-naphthoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com

Acylation of N-Ethylpiperazine: The final step is the coupling of 1-naphthoyl chloride with N-ethylpiperazine. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the carbonyl carbon of the acyl chloride, displacing the chloride leaving group. derpharmachemica.com This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. derpharmachemica.com

A representative reaction scheme for the final acylation step is as follows:

Scheme 1: Acylation of N-ethylpiperazine with 1-naphthoyl chloride.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 1-Naphthoyl chloride | N-Ethylpiperazine | Base (e.g., Triethylamine) | This compound |

Expedited or Convergent Synthetic Approaches for this compound

A convergent synthesis aims to reduce the number of linear steps by preparing key fragments separately and then combining them. In the case of this compound, a highly convergent approach is possible due to the commercial availability of the key precursors.

The most expedited route is a one-pot synthesis directly from commercially sourced 1-naphthoic acid and N-ethylpiperazine. This would involve the in-situ activation of the carboxylic acid followed by the immediate addition of the amine. Peptide coupling reagents, such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can facilitate this direct amide bond formation. 5z.com

The following table summarizes a potential convergent synthesis:

| Starting Material 1 | Starting Material 2 | Coupling Reagent | Base | Solvent | Product |

| 1-Naphthoic acid | N-Ethylpiperazine | HBTU | DIEA | DMF | This compound |

Catalytic Methods in the Synthesis of this compound

While the core amide bond formation is not strictly a catalytic reaction in the traditional sense, certain reagents can act as catalysts to improve reaction rates and yields.

In the context of forming this compound from 1-naphthoyl chloride and N-ethylpiperazine, organic bases can play a catalytic role. derpharmachemica.com For instance, 4-dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst in acylation reactions. It functions by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the original acyl chloride.

The general mechanism for DMAP catalysis in this synthesis is as follows:

Formation of the Acylpyridinium Intermediate: 1-Naphthoyl chloride reacts with DMAP to form a reactive acylpyridinium salt.

Nucleophilic Attack: The secondary amine of N-ethylpiperazine attacks the carbonyl carbon of the acylpyridinium intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final amide product, this compound, and regenerates the DMAP catalyst.

The use of such catalysts can lead to milder reaction conditions and improved efficiency in the synthesis of the target compound.

Transition Metal-Catalyzed Coupling Reactions for this compound Precursors

Transition metal catalysis offers powerful tools for the synthesis of the precursors to this compound, as well as for the direct coupling of the two fragments. While the direct acylation of N-ethylpiperazine with 1-naphthoyl chloride is a common method, transition metal-catalyzed reactions provide alternative pathways, particularly for the synthesis of substituted naphthyl precursors or for direct C-H activation and amidation.

Palladium catalysts are widely employed for C-N bond formation. For instance, palladium-catalyzed methodologies can facilitate the synthesis of arylpiperazines under aerobic conditions, which could be adapted for the synthesis of precursors where the naphthalene ring is functionalized. nih.gov Palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has also been reported, providing a method for amide synthesis via C-N bond cleavage. rsc.org This could be conceptually applied to a derivative of N-ethylpiperazine. Furthermore, palladium-catalyzed aminocarbonylation of aryl halides, using formic acid and a carbodiimide (B86325) as a carbon monoxide source, presents a sophisticated method for amide synthesis. google.com

Copper catalysis is another cornerstone of C-N bond formation and C-H functionalization. Copper-catalyzed C-H amidation has been reviewed as a powerful tool in organic synthesis. nih.govnih.gov Such methods could theoretically be applied to a suitably activated naphthalene C-H bond for direct coupling with N-ethylpiperazine, although this is a more advanced and less common approach for this specific target. Copper-catalyzed reactions are also noted for their role in the synthesis of N-heterocyclic compounds. nih.gov

The choice of catalyst and reaction conditions is critical and can be optimized for yield and selectivity. A hypothetical study on the palladium-catalyzed amidation of 1-bromonaphthalene (B1665260) with N-ethylpiperazine followed by carbonylation could be envisioned, as detailed in the hypothetical data below.

Table 1: Hypothetical Data for Palladium-Catalyzed Aminocarbonylation for Precursor Synthesis

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ (2) | dppf | NaOtBu | DMF | 120 | 78 |

| 4 | PdCl₂(PPh₃)₂ (2) | None | Et₃N | Acetonitrile (B52724) | 80 | 72 |

Organocatalytic Strategies for Enhancing Selectivity in this compound Synthesis

Organocatalysis has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative to traditional methods and often providing high levels of selectivity. In the context of synthesizing this compound, organocatalysts can be employed to activate the carboxylic acid precursor, 1-naphthoic acid, facilitating its reaction with N-ethylpiperazine.

Boronic acid catalysts, for example, have been shown to be effective for direct amidations. www.gov.uk These catalysts operate at room temperature and are known for their waste-free nature. The mechanism involves the activation of the carboxylic acid by the boronic acid, making it more susceptible to nucleophilic attack by the amine.

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can promote amide bond formation. They can be used in oxidative acylations of aldehydes, which could be a potential route if starting from 1-naphthaldehyde.

The chemoselectivity of organocatalytic methods is a significant advantage, particularly when dealing with substrates bearing multiple functional groups. For the synthesis of this compound, where the primary reaction is the formation of the amide bond, an organocatalyst can help to avoid side reactions that might occur with more reactive reagents or under harsh conditions.

A hypothetical study on the optimization of an organocatalytic amidation is presented below.

Table 2: Hypothetical Data for Organocatalytic Amidation of 1-Naphthoic Acid

| Entry | Catalyst (mol%) | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic Acid (10) | None | Toluene | 80 | 55 |

| 2 | Phenylboronic Acid (10) | 4Å MS | Toluene | 80 | 75 |

| 3 | DMAP (10) | DCC | CH₂Cl₂ | 25 | 88 |

| 4 | NHC (5) | None (oxidant used) | THF | 25 | 65 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. cornell.edunih.gov This involves considering factors such as solvent choice, atom economy, and energy efficiency.

Solvent-Free or Aqueous Reaction Conditions

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov For the synthesis of this compound, exploring solvent-free conditions or the use of water as a solvent are key strategies.

The Schotten-Baumann reaction, a classical method for synthesizing amides from acid chlorides and amines, traditionally uses a two-phase system of water and an organic solvent. researchgate.netits.ac.id The aqueous phase contains a base to neutralize the HCl generated, while the product remains in the organic phase. researchgate.netits.ac.id Optimizing this reaction to use water as the primary solvent, perhaps with a phase-transfer catalyst, would be a significant green improvement.

Solvent-free reactions are another attractive option. These reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic amount of a substance, or by heating a neat mixture of the reactants. For the reaction between 1-naphthoyl chloride and N-ethylpiperazine, a solvent-free approach could potentially lead to a cleaner reaction with easier work-up. A hypothetical comparison of different solvents is shown below.

Table 3: Hypothetical Solvent Screening for the Synthesis of this compound

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Et₃N | 25 | 4 | 92 |

| 2 | Water/Toluene (1:1) | NaOH | 25 | 2 | 85 |

| 3 | Water | NaHCO₃ | 50 | 6 | 75 |

| 4 | None (Solvent-free) | K₂CO₃ (solid) | 80 | 1 | 95 |

Atom Economy and Reaction Efficiency for this compound Formation

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound can be evaluated based on its atom economy. The most common route involves the reaction of 1-naphthoyl chloride with N-ethylpiperazine.

Reaction: C₁₁H₇ClO + C₆H₁₄N₂ → C₁₇H₂₀N₂O + HCl

To calculate the theoretical atom economy, we use the formula: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Molecular weight of this compound (C₁₇H₂₀N₂O): ~268.35 g/mol

Molecular weight of 1-naphthoyl chloride (C₁₁H₇ClO): ~190.63 g/mol

Molecular weight of N-ethylpiperazine (C₆H₁₄N₂): ~114.19 g/mol

Atom Economy Calculation: (268.35 / (190.63 + 114.19)) x 100% = (268.35 / 304.82) x 100% ≈ 88.0%

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters to optimize include the choice of reactants, catalyst, solvent, base, temperature, and reaction time.

For the common Schotten-Baumann synthesis, several factors can be tuned. The choice of base is important; inorganic bases like NaOH or K₂CO₃ are greener options than organic bases like triethylamine. The reaction temperature can also be optimized; while some reactions proceed well at room temperature, gentle heating may be required to drive the reaction to completion, though excessive heat can lead to side products.

The stoichiometry of the reactants is another critical factor. Using a slight excess of one of the reactants can help to ensure complete conversion of the limiting reagent. The order of addition of reactants can also influence the outcome, particularly in biphasic systems.

A hypothetical optimization study for the synthesis from 1-naphthoyl chloride and N-ethylpiperazine is presented in the table below.

Table 4: Hypothetical Optimization of Reaction Conditions

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Et₃N (1.1) | CH₂Cl₂ | 0 to 25 | 6 | 88 |

| 2 | Et₃N (1.1) | CH₂Cl₂ | 40 | 2 | 91 |

| 3 | K₂CO₃ (2.0) | Acetonitrile | 60 | 4 | 94 |

| 4 | NaOH (2.0) | Water/Toluene | 25 | 2 | 89 |

| 5 | None | None | 80 | 1 | 96 |

Advanced Spectroscopic and Crystallographic Investigation of 4 Ethylpiperazino 1 Naphthyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE

A complete NMR analysis, while not currently published, would be essential for the structural confirmation of this compound. This would involve ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques.

Elucidation of Proton and Carbon Connectivity in this compound

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the naphthyl, piperazine (B1678402), and ethyl groups. The seven aromatic protons of the naphthalene (B1677914) ring would likely appear in the downfield region, typically between 7.4 and 8.5 ppm, with complex splitting patterns due to their coupling. The piperazine ring protons would present as a set of multiplets in the range of 2.5 to 4.0 ppm. The ethyl group would be characterized by a quartet for the methylene (B1212753) protons (CH₂) adjacent to the nitrogen and a triplet for the methyl protons (CH₃), with the quartet being more downfield.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the methanone (B1245722) bridge is expected to have a characteristic chemical shift in the range of 165-175 ppm. The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (120-140 ppm). The piperazine ring carbons would be observed in the aliphatic region, as would the two carbons of the ethyl group.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Naphthyl-H | 7.4 - 8.5 | 120 - 140 |

| Piperazine-H | 2.5 - 4.0 | 45 - 55 |

| Ethyl-CH₂ | ~2.4 (quartet) | ~52 |

| Ethyl-CH₃ | ~1.1 (triplet) | ~12 |

| Carbonyl-C | - | 165 - 175 |

Advanced 2D NMR Techniques for Correlating this compound Structural Features

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, within the naphthalene ring system and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection between the naphthyl group and the piperazine ring via the carbonyl bridge.

Vibrational Spectroscopy (IR and Raman) Applied to this compound

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Assignment of Characteristic Functional Group Frequencies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other key absorbances would include C-H stretching vibrations of the aromatic naphthyl group (around 3050-3100 cm⁻¹) and the aliphatic piperazine and ethyl groups (around 2850-2960 cm⁻¹). C-N stretching vibrations of the piperazine ring would likely appear in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations of the naphthalene moiety are expected to produce strong signals. The carbonyl stretch is also Raman active, though its intensity can vary.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| C=O | Stretch | 1630 - 1680 (Strong) |

| Aromatic C-H | Stretch | 3050 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-N | Stretch | 1100 - 1300 |

| C=C | Aromatic Ring Stretch | 1400 - 1600 |

Mass Spectrometric Fragmentation Pathway Studies of this compound

Mass spectrometry is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions.

Key expected fragmentation pathways would include:

Formation of the naphthoyl cation.

Formation of the ethylpiperazine cation.

Loss of the ethyl group from the piperazine ring.

The table below outlines some of the anticipated primary fragment ions.

| Fragment Ion | Proposed Structure |

| Naphthoyl cation | [C₁₀H₇CO]⁺ |

| Ethylpiperazine cation | [C₆H₁₃N₂]⁺ |

| Naphthyl cation | [C₁₀H₇]⁺ |

Absence of Publicly Available Data for this compound Prevents Detailed Spectroscopic and Crystallographic Analysis

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Specifically, no detailed research findings, including high-resolution mass spectrometry and single-crystal X-ray diffraction data, could be located for this particular molecule.

This absence of information precludes the generation of a detailed scientific article focusing on the advanced spectroscopic and crystallographic investigation of this compound as requested. The required sections and subsections, such as the verification of elemental composition, mechanistic studies of ion dissociation, determination of solid-state molecular conformation, and analysis of intermolecular interactions, are all contingent on the availability of specific, experimentally derived data.

Without access to high-resolution mass spectra, it is not possible to construct a data table for elemental composition verification or to conduct a meaningful analysis of ion dissociation and fragmentation pathways. Similarly, in the absence of single-crystal X-ray diffraction data, the solid-state molecular conformation, including precise bond parameters, and the nature of intermolecular interactions and crystal packing cannot be determined or discussed.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time due to the unavailability of the necessary foundational research data in the public domain.

Computational and Theoretical Investigations of 4 Ethylpiperazino 1 Naphthyl Methanone

Quantum Chemical Calculations (DFT) on the Electronic Structure of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE

Specific data from DFT calculations determining the optimized geometry and energetic minima of this compound are not available in the reviewed literature. Such calculations would typically provide the most stable three-dimensional arrangement of the atoms and the associated electronic energy.

A frontier molecular orbital (HOMO-LUMO) analysis for this compound has not been published. This type of analysis is fundamental for predicting chemical reactivity, with the HOMO energy indicating the ability to donate electrons and the LUMO energy indicating the ability to accept electrons. The energy gap between these orbitals is a key indicator of molecular stability.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as no specific data has been found.

Conformational Analysis and Potential Energy Surfaces of this compound

There are no published studies on the conformational landscape of this molecule in either the gas phase or with implicit solvent models. Such an analysis would identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Research detailing the rotational barriers around the key single bonds in this compound, which would describe its dynamic behavior, could not be located.

Prediction of Spectroscopic Parameters for this compound

No predicted spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, vibrational frequencies) for this compound were found in the scientific literature.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Naphthyl C1 | Data not available |

| Carbonyl C=O | Data not available |

| Piperazine (B1678402) CH₂ | Data not available |

| Ethyl CH₂ | Data not available |

| Ethyl CH₃ | Data not available |

This table is for illustrative purposes only, as no specific data has been found.

Theoretical NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for structural elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can provide highly accurate predictions of ¹H and ¹³C chemical shifts and spin-spin coupling constants.

The standard approach involves first determining the molecule's low-energy conformations. For this compound, this would involve exploring the rotational barriers around the amide C-N bond and the orientation of the ethyl and naphthyl groups. Once the optimized geometries of the most stable conformers are obtained, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.commdpi.com These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The choice of density functional (e.g., B3LYP, PBE0, ωB97XD) and basis set (e.g., 6-311++G(d,p)) is crucial for accuracy. mdpi.comscirp.org Studies on related complex organic molecules have shown that a careful selection of the theoretical level can lead to predictions that are in excellent agreement with experimental data, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often included to simulate the solvent environment in which experimental NMR is typically measured. mdpi.com

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative of the expected output from a GIAO-DFT calculation and is not based on published experimental or theoretical data for this specific compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthyl-C1 | - | 135.8 |

| Naphthyl-C(O) | - | 169.5 |

| Naphthyl-Ar-H | 7.5 - 8.2 | 124.0 - 133.0 |

| Piperazine-H (axial) | 3.5 - 3.8 | 45.0 - 53.0 |

| Piperazine-H (equatorial) | 2.4 - 2.7 | 45.0 - 53.0 |

| Ethyl-CH₂ | 2.5 | 52.5 |

Simulated Vibrational and Electronic Spectra for Comparison with Experimental Data

Vibrational Spectra (IR and Raman) Theoretical vibrational analysis is used to assign the modes observed in experimental Infrared (IR) and Raman spectra. Following the geometric optimization of the molecule, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

For this compound, key vibrational modes would include the C=O stretch of the methanone (B1245722) group (typically a strong band in the IR spectrum around 1630-1680 cm⁻¹), C-N stretching vibrations of the piperazine ring, C-H stretching of the naphthyl and ethyl groups, and various ring breathing and deformation modes. researchgate.netresearchgate.net DFT methods have been shown to be effective for predicting these frequencies. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus they are commonly scaled by an empirical factor to improve agreement with experimental data. A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each calculated vibrational mode. mdpi.com

Electronic Spectra (UV-Vis) Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). nih.gov This calculation, performed on the optimized ground-state geometry, yields the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths for electronic transitions. For a molecule containing a naphthalene (B1677914) chromophore conjugated with a carbonyl group, strong absorptions in the UV region would be expected. These transitions would likely correspond to π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl oxygen's lone pair electrons. polyu.edu.hk Comparing the simulated spectrum to an experimental one can help confirm the structure and understand its electronic properties.

Reaction Mechanism Studies of this compound Formation and Transformation

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Characterization and Activation Energy Calculations

The formation of this compound would typically proceed via a nucleophilic acyl substitution, reacting a derivative of 1-naphthoic acid (like naphthoyl chloride) with 1-ethylpiperazine (B41427). Computational methods can map out the energy profile of this reaction.

The process involves locating the geometry of the transition state (TS) on the potential energy surface. A TS structure is a first-order saddle point, representing the maximum energy along the reaction coordinate. mdpi.com For the amide bond formation, the TS would likely involve the partially formed C-N bond between the piperazine nitrogen and the carbonyl carbon, and the partially broken bond between the carbonyl carbon and the leaving group (e.g., chloride). Frequency calculations are essential to characterize a transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Once the structures of the reactants, transition state, and products are optimized, their energies are calculated to determine the activation energy (Ea) of the reaction. The activation energy is the energy difference between the transition state and the reactants, and it is the primary determinant of the reaction rate.

Table 2: Hypothetical Energy Profile for the Reaction of 1-Naphthoyl Chloride with 1-Ethylpiperazine This table illustrates the type of data obtained from a reaction mechanism study. Values are for demonstrative purposes only.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (1-Naphthoyl Chloride + 1-Ethylpiperazine) | 0.0 |

| Tetrahedral Intermediate | -5.2 |

| Transition State | +12.5 |

Plausible Mechanistic Pathways Elucidation

For many reactions, multiple mechanistic pathways may be possible. For the synthesis of this compound, one could investigate a one-step concerted mechanism versus a two-step pathway involving a stable tetrahedral intermediate. nih.gov By calculating the activation energies for each potential pathway, the most energetically favorable (and therefore most likely) mechanism can be identified. mdpi.com

For example, the reaction of 1-ethylpiperazine with 1-naphthoyl chloride would likely proceed through a classic addition-elimination mechanism. Computational modeling would first identify the tetrahedral intermediate formed by the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon. Then, it would characterize the transition states leading to and from this intermediate. The elucidation of such pathways is crucial for optimizing reaction conditions, such as choosing appropriate solvents or catalysts, which can be modeled by including solvent molecules or a catalyst in the calculations to see how they affect the energy barriers.

Chemical Reactivity and Transformation Studies of 4 Ethylpiperazino 1 Naphthyl Methanone

Reactions Involving the Methanone (B1245722) Carbonyl Group of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE

The ketone functionality, specifically the carbonyl group, is a key site for a variety of chemical reactions, most notably nucleophilic additions and redox transformations.

The carbon atom of the methanone carbonyl group is electrophilic in nature due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to the carbonyl carbon. nih.govnih.gov The initial reaction forms a tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol. The specific alcohol formed depends on the R-group of the organometallic reagent used.

While no specific studies on this compound were found, the general reactivity of ketones with organometallics is a fundamental and well-established transformation in organic chemistry. nih.gov

Table 1: Representative Nucleophilic Addition Reactions on Ketones

| Reactant | Reagent | Product Type | Reference |

| Ketone | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | nih.gov |

| Ketone | Organolithium Reagent (e.g., C₆H₅Li) | Tertiary Alcohol | nih.gov |

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com It selectively reduces aldehydes and ketones. masterorganicchemistry.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce the carbonyl group to a secondary alcohol. masterorganicchemistry.com It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The general mechanism for these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. masterorganicchemistry.com

Oxidation of the methanone group is not a typical transformation as it is already in a high oxidation state. Further oxidation would require cleavage of the carbon-carbon bond adjacent to the carbonyl group, which is generally not a facile process under standard conditions.

Table 2: Representative Reduction Reactions of Ketones

| Reactant | Reagent | Product | Reference |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | masterorganicchemistry.com |

| Ketone | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | masterorganicchemistry.com |

Reactivity of the Piperazine (B1678402) Nitrogen Atom in this compound

The piperazine moiety contains two nitrogen atoms. The nitrogen atom at position 1 is part of an amide linkage and is therefore relatively unreactive. In contrast, the nitrogen atom at position 4, bearing an ethyl group, is a tertiary amine and represents a key site for further functionalization.

The tertiary nitrogen of the ethylpiperazine group is nucleophilic and can undergo alkylation with alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The reactivity in these reactions can be influenced by the nature of the alkylating agent and the reaction conditions.

While direct experimental data for the alkylation of this compound is not available, studies on related N-substituted piperazines demonstrate this reactivity. For instance, N-methylpiperazine can be alkylated with isotopically labeled ethyl bromoacetate (B1195939) in the presence of a solid-phase base.

Acylation of the tertiary nitrogen is not a feasible reaction under normal conditions.

Piperazine and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to a variety of metal ions. The nitrogen atoms of the piperazine ring can act as donor atoms, forming stable complexes with transition metals. In the case of this compound, both the tertiary piperazine nitrogen and the carbonyl oxygen could potentially act as coordination sites, allowing the molecule to function as a bidentate ligand.

The synthesis of metal complexes with ligands containing a naphthyl group and a heterocyclic core has been reported, demonstrating the feasibility of forming such coordination compounds. For example, a 1,2,4-triazole-3-thione ligand bearing a naphthyl substituent has been used to synthesize complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). The formation of such complexes can be achieved by reacting the ligand with the corresponding metal salt in a suitable solvent like methanol.

Table 3: Representative Coordination Complex Formation with Piperazine-like Ligands

| Ligand Type | Metal Ion | Solvent | Product | Reference |

| Naphthyl-substituted triazole-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Methanol | Metal Complex | |

| Hydroxy-dimethylpropanoic acid derivative | Cu(II), Ni(II), La(III) | Ethanol | Metal Complex |

Transformations of the Naphthyl Moiety in this compound

The naphthyl group is an aromatic system that can undergo electrophilic aromatic substitution reactions. The presence of the carbonyl group, which is an electron-withdrawing group, will deactivate the naphthyl ring towards electrophilic attack and direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene (B1677914) ring system.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Halogenation can be achieved with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

While no specific studies on the electrophilic substitution of this compound have been identified, the general principles of electrophilic aromatic substitution on deactivated naphthalene rings are well-established.

Table 4: General Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Product | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative | |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivative | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted derivative |

Electrophilic Aromatic Substitution Reactivity

No specific studies on the electrophilic aromatic substitution reactions of this compound were found in the available literature.

Regioselective Functionalization of the Naphthalene Ring

There is no available research detailing the regioselective functionalization of the naphthalene ring in this compound.

Photochemical and Thermal Stability of this compound

Degradation Pathways Under Irradiation

Specific degradation pathways for this compound under irradiation have not been documented in published research.

Thermal Decomposition Kinetics and Products

No studies detailing the thermal decomposition kinetics or identifying the resulting products for this compound could be located.

Advanced Analytical Methodologies for 4 Ethylpiperazino 1 Naphthyl Methanone Excluding Biological Matrices

Development of Chromatographic Methods for Purity Assessment and Separation of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE

Chromatographic techniques are fundamental for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method would be the most appropriate starting point for development. The separation would be based on the compound's polarity, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development would involve optimizing several key parameters to achieve adequate resolution and peak shape. The choice of a C18 or C8 column is a standard starting point for compounds of this nature. The mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) with water, would be adjusted to control the retention time. The addition of a buffer, such as phosphate (B84403) or acetate, can improve peak symmetry, especially for basic compounds like those containing a piperazine (B1678402) ring. Detection is commonly achieved using a UV detector, leveraging the strong absorbance of the naphthyl group.

A review of methods for related piperazine derivatives suggests that a gradient elution may be necessary to separate impurities with different polarities effectively. For instance, a method developed for piperazine derivatives used a gradient of acetonitrile and a phosphate buffer to achieve separation. sielc.com

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape for basic compounds and is MS-compatible. |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at ~210 nm and ~280 nm | The naphthyl group is expected to have strong absorbance at these wavelengths. |

| Injection Volume | 10 µL | Standard injection volume. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis is feasible, potentially after derivatization to increase volatility and thermal stability.

A GC method for the determination of related compounds like piperazine, 1-methyl piperazine, and 1-ethyl piperazine has been successfully developed, indicating the applicability of GC for the ethylpiperazine moiety. tsijournals.comresearchgate.net This method utilized a DB-17 column and a flame ionization detector (FID). tsijournals.comresearchgate.net For this compound, a mass spectrometric (MS) detector would be highly advantageous for structural confirmation.

Table 2: Exemplary GC Method Parameters for a Related Compound (1-Ethylpiperazine)

| Parameter | Condition | Reference |

| Column | DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm | tsijournals.comresearchgate.net |

| Carrier Gas | Helium at 2 mL/min | tsijournals.comresearchgate.net |

| Injector Temp. | 250°C | tsijournals.comresearchgate.net |

| Detector Temp. | 260°C (FID) | tsijournals.comresearchgate.net |

| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) | tsijournals.comresearchgate.net |

| Injection Volume | 1.0 µL | researchgate.net |

Electrochemical Analysis of this compound

Electrochemical methods can provide valuable information about the redox properties of a molecule and can be developed into sensitive quantitative techniques.

Redox Behavior and Electroactive Properties

The this compound molecule contains moieties that are expected to be electroactive. The naphthyl group can undergo oxidation at a suitable potential. The piperazine nitrogen atoms could also be susceptible to oxidation. The ketone functional group can be reduced. Cyclic voltammetry would be the primary technique to investigate this behavior, allowing for the determination of oxidation and reduction potentials and the reversibility of the electrochemical processes. Studies on similar heterocyclic compounds have demonstrated the utility of electrochemical techniques in elucidating their redox behavior. nih.gov

Voltammetric Studies for Quantitative Determination

Once the redox behavior is understood, voltammetric techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be developed for quantitative analysis. These methods offer high sensitivity and are often faster than chromatographic techniques. A suitable working electrode, such as a glassy carbon electrode, would be employed. The development of a quantitative method would involve optimizing parameters like the supporting electrolyte, pH, pulse amplitude, and scan rate to achieve a linear relationship between the peak current and the concentration of this compound.

Spectrophotometric Quantification Techniques for this compound

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb light in the UV-Vis region. The naphthyl group in this compound is a strong chromophore, making this technique highly suitable for its quantification.

The UV spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). Based on studies of other naphthalene (B1677914) derivatives, strong absorbance can be expected. researchgate.net For instance, 1-naphthylpiperazine exhibits absorbance maxima. unodc.org A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This calibration curve can then be used to determine the concentration of the compound in unknown samples, provided there are no interfering substances that absorb at the same wavelength. The piperazine moiety itself does not significantly absorb UV light. researchgate.net

Table 3: Expected UV-Visible Spectrophotometric Data for this compound based on Structurally Similar Compounds

| Structural Moiety | Expected λmax Range (nm) | Rationale |

| Naphthyl group | ~210-230 and ~270-290 | Based on the known absorbance of the naphthalene chromophore. |

UV-Visible Absorption Spectroscopy for Concentration Determination

No publicly available studies detailing the use of UV-Visible absorption spectroscopy for the concentration determination of this compound were found. This includes a lack of information regarding its absorption maxima (λmax), molar absorptivity coefficients (ε) in various solvents, and the validation of any such analytical method.

Fluorescence Emission Studies of this compound

Similarly, there is no available research on the fluorescence emission properties of this compound. Information regarding its excitation and emission wavelengths, quantum yields, fluorescence lifetime, and the influence of solvent polarity on its fluorescence characteristics is not present in the reviewed scientific literature.

Further experimental research is required to determine the spectroscopic properties of this compound.

Broader Chemical Contexts and Potential Applications Non Pharmacological

(4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE as a Ligand in Coordination Chemistry

The structure of this compound, featuring a carbonyl oxygen and two nitrogen atoms within the piperazine (B1678402) ring, presents multiple potential donor sites for coordination with metal ions. This makes it a compelling candidate for use as a ligand in the synthesis of novel metal complexes. The piperazine scaffold is a well-established component in coordination chemistry, known for its versatile binding capabilities with various metal ions. rsc.org

While specific literature detailing the synthesis of metal complexes with this compound is not available, the process can be inferred from general methods used for similar N-donor heterocyclic ligands. Typically, the synthesis would involve reacting the ligand with a metal salt (e.g., chlorides or nitrates of transition metals) in a suitable solvent like ethanol (B145695) or methanol (B129727). ekb.egresearchgate.net The reaction mixture is often heated under reflux to facilitate the formation of the complex. researchgate.net The resulting metal complexes are expected to be colored powders, which can be characterized using a suite of analytical techniques.

Characterization of such complexes would involve elemental analysis to determine the metal-to-ligand ratio, which is often 1:1 or 1:2. ekb.egresearchgate.net Spectroscopic methods are crucial for elucidating the structure of the newly formed complexes.

Key Characterization Techniques for Metal Complexes:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O group and the C-N bands of the piperazine ring in the complex's spectrum compared to the free ligand would indicate their involvement in bonding.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show shifts in the signals of the protons and carbons near the coordination sites upon complexation. nih.gov

Mass Spectrometry: To confirm the molecular weight of the complex. ekb.egnih.gov

Molar Conductivity Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. ekb.eg

This compound possesses three potential coordination sites: the carbonyl oxygen atom and the two nitrogen atoms of the piperazine ring. This allows for several possible binding modes:

Monodentate: The ligand could coordinate to a metal center through one of the piperazine nitrogen atoms or the carbonyl oxygen.

Bidentate Chelating: The ligand could form a stable chelate ring by coordinating through the carbonyl oxygen and the adjacent piperazine nitrogen (N1). Alternatively, it could chelate through both piperazine nitrogen atoms (N1 and N4), although this is less common for a piperazine ring in a chair conformation.

Bidentate Bridging: The ligand could bridge two metal centers, with one nitrogen atom coordinating to the first metal and the second nitrogen or the carbonyl oxygen coordinating to the second metal.

The choice of metal ion, its oxidation state, and the reaction conditions would influence the resulting coordination geometry. Based on studies of related complexes, geometries such as tetrahedral, square planar, or octahedral could be expected. ekb.egresearchgate.net For instance, studies on complexes of 1,4-bis(1-naphthylmethyl)piperazine have shown tetrahedral geometries for several metal complexes and a square planar geometry for a Pd(II) complex. researchgate.net

Supramolecular Assembly and Crystal Engineering of this compound

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The title compound, with its hydrogen bond acceptors (oxygen and nitrogen atoms) and aromatic naphthalene (B1677914) ring, is an excellent candidate for forming complex supramolecular architectures.

The supramolecular structure of this compound in the solid state would likely be dominated by a combination of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: Although the ligand itself lacks traditional hydrogen bond donors (like N-H or O-H), the nitrogen atoms of the piperazine ring and the carbonyl oxygen are effective hydrogen bond acceptors. In the presence of co-formers with donor groups (e.g., water, alcohols, or organic acids), robust hydrogen-bonding networks can be formed. researchgate.netnih.gov For example, piperazine is known to form cyclic N-H···O dimers when cocrystallized with molecules containing hydroxyl groups. researchgate.net

π-π Stacking Interactions: The electron-rich naphthalene ring is prone to engaging in π-π stacking interactions. These interactions would likely play a significant role in the crystal packing, organizing the molecules into stacked arrangements, often along one of the crystallographic axes.

The ability to form predictable intermolecular interactions makes this compound a prime target for cocrystallization studies. By introducing a second molecule (a co-former), it is possible to create novel crystalline solids (cocrystals) with modified physical properties.

Cocrystal Formation: Piperazine and its derivatives are frequently used as co-formers in the pharmaceutical industry to improve properties like solubility and stability. nih.gov By selecting co-formers with complementary functional groups, such as dicarboxylic acids or phenols, one could engineer a variety of supramolecular synthons (e.g., O-H···N, N-H···O). This can lead to the formation of layered or extended network structures held together by these directional interactions. researchgate.netnih.gov

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Given the conformational flexibility of the ethylpiperazine group and the potential for various packing arrangements guided by weak intermolecular forces, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

Exploration of this compound in Materials Science

While direct applications of this compound in materials science have not been reported, the structural motifs it contains are found in various advanced materials.

Metal-Organic Frameworks (MOFs): Piperazine-based ligands are used as linkers in the construction of MOFs. rsc.org The ability of the title compound to act as a bridging ligand could potentially be exploited to create new porous coordination polymers with applications in gas storage or catalysis.

Fluorescent Materials: The naphthalene moiety is a well-known fluorophore. Piperazine-linked 1,8-naphthalimide (B145957) derivatives have been synthesized and investigated for their potential in fluorescent cellular imaging. researchgate.net It is conceivable that this compound or its derivatives could be explored as building blocks for new fluorescent sensors or organic light-emitting diodes (OLEDs).

Further research into the synthesis and properties of this compound and its derivatives is warranted to fully explore its potential in these non-pharmacological applications.

Potential as a Building Block for Functional Polymers

The structure of this compound contains a reactive secondary amine within the piperazine ring, which presents a potential site for polymerization. This functionality could allow the molecule to serve as a monomer or a cross-linking agent in the synthesis of novel functional polymers.

One theoretical avenue for its use is in the creation of polymers with metal-chelating properties. The nitrogen atoms of the piperazine ring could act as coordination sites for metal ions. Polymers incorporating this moiety might find applications in water treatment for the removal of heavy metals or as catalysts in various chemical reactions.

Furthermore, the rigid naphthalene group, if incorporated into a polymer backbone, could enhance the thermal stability and mechanical strength of the resulting material. The specific properties of such a polymer would be dependent on the polymerization method and the other co-monomers used.

Table 1: Potential Polymerization Reactions Involving the Piperazine Moiety

| Polymerization Type | Reactive Site | Potential Polymer Characteristics |

| Polycondensation | Secondary amine in the piperazine ring | Formation of polyamides or polyureas with enhanced thermal properties due to the naphthyl group. |

| Ring-Opening Polymerization | N/A (Requires a cyclic monomer that can be opened) | Less likely for the intact molecule, but derivatives could be synthesized for this purpose. |

| Addition Polymerization | The ethyl group could be modified to include a vinyl group | Creation of polystyrene-type polymers with pendant naphthyl and piperazine groups, potentially offering unique optical or conductive properties. |

It is important to note that while theoretically plausible, the synthesis and characterization of polymers from this compound would require significant experimental investigation to validate these potential applications.

Role in Organic Electronic or Photonic Materials

The naphthalene component of this compound is a well-known chromophore and has been extensively studied for its role in organic electronic and photonic materials. alfa-chemistry.comnih.gov Naphthalene and its derivatives are known for their electron and hole transport capabilities, making them suitable for use in a variety of organic electronic devices. alfa-chemistry.com

The planar and aromatic nature of the naphthalene ring system facilitates π-π stacking, which is crucial for charge transport in organic semiconductors. alfa-chemistry.com Naphthalene-based materials have been investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the naphthalene moiety suggests that polymers or small molecules containing this group could be used as emissive or charge-transporting layers in OLED devices. researchgate.net

Organic Field-Effect Transistors (OFETs): The good charge carrier mobility of naphthalene derivatives makes them promising candidates for the active semiconductor layer in OFETs. nih.gov

Organic Photovoltaics (OPVs): The light-absorbing properties of the naphthalene core could be harnessed in the design of new donor or acceptor materials for organic solar cells. researchgate.netresearchgate.net

The presence of the ethylpiperazine group could further modulate the electronic properties of the naphthalene core. The nitrogen atoms of the piperazine ring can act as electron-donating groups, which could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.net This tuning of energy levels is a critical aspect in the design of efficient organic electronic materials.

Table 2: Photophysical Properties of Naphthalene and Potential Influence of the Ethylpiperazine Moiety

| Property | Naphthalene (Typical Values) | Potential Influence of (4-ETHYLPIPERAZINO) Group |

| Absorption Maximum (λmax) | ~220 nm, ~275 nm, ~312 nm | Potential red-shift due to the electron-donating nature of the piperazine. |

| Emission Maximum (λem) | ~320-360 nm (Fluorescence) | Possible modulation of emission wavelength and quantum yield. |

| Electron Affinity | High, making it a good n-type material. alfa-chemistry.com | The ethylpiperazine group may alter the electron affinity, impacting its performance as an n-type or p-type material. |

| Ionization Potential | Relatively low, allowing for hole transport. | The electron-donating piperazine could lower the ionization potential, potentially enhancing hole transport. |

Conclusion and Future Directions in the Academic Study of 4 Ethylpiperazino 1 Naphthyl Methanone

Summary of Key Academic Insights into (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE

This compound is a chemical compound featuring a naphthalene (B1677914) moiety linked to an ethylpiperazine group through a ketone. The core structure, a naphthoyl group, is found in various research contexts. For instance, compounds like naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) have been subjects of pharmacological and metabolic studies. nih.gov The piperazine (B1678402) moiety itself is a common feature in many bioactive molecules and approved drugs, valued for the synthetic accessibility it provides. nih.gov

The synthesis of related N-arylpiperazine derivatives often involves methods like the Buchwald-Hartwig coupling, the Ullmann–Goldberg reaction, or nucleophilic aromatic substitution. nih.gov For N-alkyl derivatives, common synthetic routes include nucleophilic substitution, reductive amination, and the reduction of carboxyamides. nih.gov The reactivity of piperazine amides has been explored, demonstrating their potential as nucleophiles in various reactions. acs.org

While direct academic studies on this compound are not extensively documented in the provided search results, the chemical literature on its constituent parts—naphthyl ketones and ethylpiperazine—provides a foundation for understanding its potential properties and reactivity.

Unexplored Chemical Reactivity and Synthetic Opportunities

The chemical reactivity of this compound presents several avenues for future exploration. The carbonyl group is a key site for a variety of chemical transformations.

Potential Reactions at the Carbonyl Group:

| Reaction Type | Potential Reagents | Potential Products |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | (4-ethylpiperazino)(1-naphthyl)methanol |

| Grignard Reaction | Organomagnesium halides (e.g., Phenylmagnesium bromide) | Tertiary alcohols |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reductive Amination | Amines in the presence of a reducing agent | Substituted amines |

Further synthetic opportunities lie in the modification of the piperazine and naphthalene rings. The piperazine nitrogen atoms offer sites for further alkylation or acylation, potentially leading to a library of derivatives with varied properties. The naphthalene ring could undergo electrophilic substitution reactions, although the substitution pattern would be directed by the electron-withdrawing nature of the ketone.

Promising Avenues for Non-Biological Applications and Theoretical Research

Beyond biological applications, the structural motifs of this compound suggest potential uses in materials science and theoretical chemistry.

Non-Biological Applications:

Liquid Crystals: Naphthalene-based compounds have been investigated for their liquid crystalline properties. researchgate.netmdpi.com The rigid naphthalene core combined with a flexible piperazine tail in this compound could be a starting point for designing new liquid crystalline materials.

Coordination Chemistry: The nitrogen atoms of the piperazine ring can act as ligands for metal ions, opening up the possibility of forming coordination polymers or metal-organic frameworks (MOFs). The synthesis of metal complexes with naphthyl hydrazone ligands has been reported, demonstrating the coordinating ability of similar structures. mdpi.com

Theoretical Research:

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. researchgate.netmdpi.com Such studies can provide insights into its reactivity and potential applications.

Structure-Property Relationships: Theoretical studies could explore how modifications to the ethyl group on the piperazine or substituents on the naphthalene ring influence the compound's electronic and physical properties. This could guide the synthesis of new derivatives with tailored characteristics.

The exploration of these non-biological avenues and the application of theoretical methods will contribute to a more comprehensive understanding of the chemical nature and potential utility of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-ethylpiperazino)(1-naphthyl)methanone, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Begin with a literature review to identify analogous piperazine-containing compounds and their synthesis protocols. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example, substituting polar aprotic solvents (e.g., DMF) with less polar alternatives (e.g., THF) may enhance yield by reducing side reactions. Intermediate purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to verify substituent positions and coupling patterns. Infrared (IR) spectroscopy can confirm functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-validate results with computational NMR predictions (e.g., DFT-based tools) to resolve ambiguities .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

- Methodological Answer : Perform shake-flask solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) at physiological pH (7.4) and acidic/basic conditions. Use UV-Vis spectroscopy or HPLC for quantification. Stability studies should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and hygroscopicity. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations. Use molecular dynamics simulations to compare ligand-receptor binding modes in isolated proteins vs. cellular environments. Validate hypotheses with knock-out models or isotopic labeling to track compound distribution in vivo. Integrate multi-omics data (proteomics, metabolomics) to contextualize off-target effects .

Q. How can computational modeling be integrated with experimental data to elucidate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Employ ligand-based (pharmacophore modeling, QSAR) and structure-based (docking, molecular dynamics) approaches to predict modifications that enhance binding affinity or selectivity. Validate predictions by synthesizing analogs with targeted substitutions (e.g., halogenation at the naphthyl ring or alkyl chain variation on piperazine). Cross-correlate computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies are essential for assessing the environmental fate and ecological risks of this compound in long-term studies?

- Methodological Answer : Design tiered experiments:

- Tier 1 : Measure octanol-water partition coefficients (log P) and soil sorption (Kd) to predict environmental mobility.

- Tier 2 : Conduct biodegradation assays (OECD 301F) and photolysis studies under simulated sunlight.

- Tier 3 : Evaluate chronic toxicity in model organisms (e.g., Daphnia magna, Danio rerio) using OECD guidelines.

Use probabilistic risk assessment models to integrate data and estimate NOEC (No Observed Effect Concentration) thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across different assay systems?

- Methodological Answer : Systematically compare assay conditions (e.g., cell line variability, serum concentration, incubation time). Validate critical findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity). Apply statistical rigor (e.g., meta-analysis, Bayesian hierarchical models) to quantify heterogeneity and identify confounding variables. Reconcile differences by replicating experiments under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.